Cas no 1222941-07-2 (N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide)
N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-CYANOCYCLOHEXYL)-2-{[1-(2,4-DICHLOROPHENYL)ETHYL](METHYL)AMINO}ACETAMIDE
- N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide
- 1222941-07-2
- EN300-26685504
- Z327188490
- AKOS008109312
- N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide
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- Inchi: 1S/C18H23Cl2N3O/c1-13(15-7-6-14(19)10-16(15)20)23(2)11-17(24)22-18(12-21)8-4-3-5-9-18/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,22,24)
- InChI Key: ZICZGHGGIYCPPA-UHFFFAOYSA-N
- SMILES: C(NC1(C#N)CCCCC1)(=O)CN(C(C1=CC=C(Cl)C=C1Cl)C)C
Computed Properties
- Exact Mass: 367.1218178g/mol
- Monoisotopic Mass: 367.1218178g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 56.1Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 536.4±50.0 °C(Predicted)
- pka: 12.36±0.20(Predicted)
N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26685504-0.05g |
N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl](methyl)amino}acetamide |
1222941-07-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide
Recent Advances in the Study of N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide (CAS: 1222941-07-2)
The compound N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide (CAS: 1222941-07-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications, particularly in the context of neurological disorders and pain management. The presence of the cyanocyclohexyl and dichlorophenyl groups suggests a potential for high affinity binding to specific biological targets, making it a promising candidate for further investigation.
Recent studies have focused on elucidating the pharmacological properties of this compound. One key area of interest is its interaction with the sigma-1 receptor, a protein implicated in various neurological conditions, including neuropathic pain and neurodegenerative diseases. Preliminary in vitro assays have demonstrated that N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide exhibits high binding affinity to the sigma-1 receptor, with an IC50 value in the nanomolar range. This finding suggests its potential utility as a modulator of sigma-1 receptor activity, which could have implications for the development of novel therapeutics.
In addition to its interaction with the sigma-1 receptor, recent research has also explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution properties, with the compound demonstrating good bioavailability and blood-brain barrier penetration. These characteristics are particularly important for its potential application in central nervous system (CNS) disorders. However, further studies are needed to fully understand its metabolic pathways and potential toxicity, which are critical for advancing the compound into clinical trials.
Another notable aspect of the research on N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide is its synthetic accessibility. Recent publications have detailed optimized synthetic routes that improve yield and purity, making the compound more accessible for large-scale production and further study. These advancements are expected to facilitate broader research efforts and accelerate the development of derivatives with enhanced pharmacological properties.
Despite these promising findings, challenges remain. The precise mechanism of action of the compound at the molecular level is not yet fully understood, and its selectivity over other receptor types needs to be thoroughly investigated. Additionally, while initial toxicity studies have been encouraging, comprehensive preclinical safety assessments are required to ensure its suitability for human use. Future research directions may include the development of radiolabeled versions of the compound for use in imaging studies, as well as the exploration of its potential in combination therapies.
In conclusion, N-(1-Cyanocyclohexyl)-2-[[1-(2,4-dichlorophenyl)ethyl]methylamino]acetamide (CAS: 1222941-07-2) represents a promising candidate for further development in the field of chemical biology and pharmaceuticals. Its high affinity for the sigma-1 receptor, favorable pharmacokinetic properties, and synthetic accessibility make it a valuable tool for both basic research and potential therapeutic applications. Continued investigation into its mechanism of action, selectivity, and safety profile will be essential to fully realize its potential and translate these findings into clinical benefits.
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